

# comparing the anabolic potency of Ecdysterone 20,22-monoacetone and turkesterone

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## Compound of Interest

Compound Name: *Ecdysterone 20,22-monoacetone*

Cat. No.: *B12425690*

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## A Comparative Analysis of the Anabolic Potency of Ecdysterone and Turkesterone

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Ecdysteroids, a class of steroid hormones found in insects and certain plants, have garnered significant attention for their potential anabolic properties in mammals. Among these, Ecdysterone (also known as 20-hydroxyecdysone) and its analogue, Turkesterone, are the most prominent. This guide provides a comparative analysis of the anabolic potency of a specific derivative, **Ecdysterone 20,22-monoacetone**, and Turkesterone, supported by available experimental data. It is important to note that while research on Ecdysterone and Turkesterone is ongoing, data specifically on **Ecdysterone 20,22-monoacetone** is currently limited in the scientific literature. Therefore, this comparison will primarily focus on the more widely studied Ecdysterone and Turkesterone.

### Quantitative Data on Anabolic Potency

The following tables summarize the key quantitative findings from human and animal studies investigating the anabolic effects of Ecdysterone and Turkesterone.

Table 1: Human Clinical Trials on Ecdysteroid Supplementation

Parameter	Ecdysterone (Isenmann et al., 2019)	Turkesterone (Preliminary Human Study)
Study Design	10-week randomized, double-blind, placebo-controlled trial	4-week randomized, double-blind, placebo-controlled trial
Participants	46 resistance-trained young men	Healthy males and females
Dosage	Ecdysterone-containing supplement	500 mg/day
Change in Muscle Mass	Significant increase in muscle mass observed in the ecdysterone group.[1]	No significant effect on body composition.
Change in Strength	Significant increase in one-repetition bench press performance.[2][3]	Not reported
Biomarkers	No increase in biomarkers for liver or kidney toxicity.[1][2]	Not reported

Table 2: Preclinical (Animal) Studies on Ecdysteroid Anabolic Activity

Parameter	Ecdysterone	Turkesterone (Syrov et al., 1976)
Study Model	Rats	Castrated Rats
Reported Effects	Increased muscle fiber size.[4]	Showed anabolic activity.[5]
Comparative Potency	In some animal studies, Turkesterone has been suggested to be more anabolic than Ecdysterone.[6][7]	In a comparative study in rats, Turkesterone was reported to have a more pronounced anabolic effect than ecdysterone.[5][6]

## Experimental Protocols

## Isenmann et al. (2019): Ecdysterone Supplementation in Humans

- **Objective:** To investigate the effects of ecdysterone supplementation on muscle mass and performance in resistance-trained men.
- **Methodology:** A 10-week intervention study was conducted with 46 male participants. The participants were divided into groups receiving different doses of an ecdysterone-containing supplement or a placebo. All participants, except for a control group, followed a structured resistance training program. The primary outcomes measured were changes in muscle mass and one-repetition bench press performance. Blood and urine samples were collected and analyzed for various biomarkers to assess safety.[\[1\]](#)[\[2\]](#)
- **Key Findings:** The study found that participants who received the ecdysterone supplement showed significantly greater increases in muscle mass and strength compared to the placebo group. No adverse effects on liver or kidney biomarkers were observed.[\[1\]](#)[\[2\]](#)

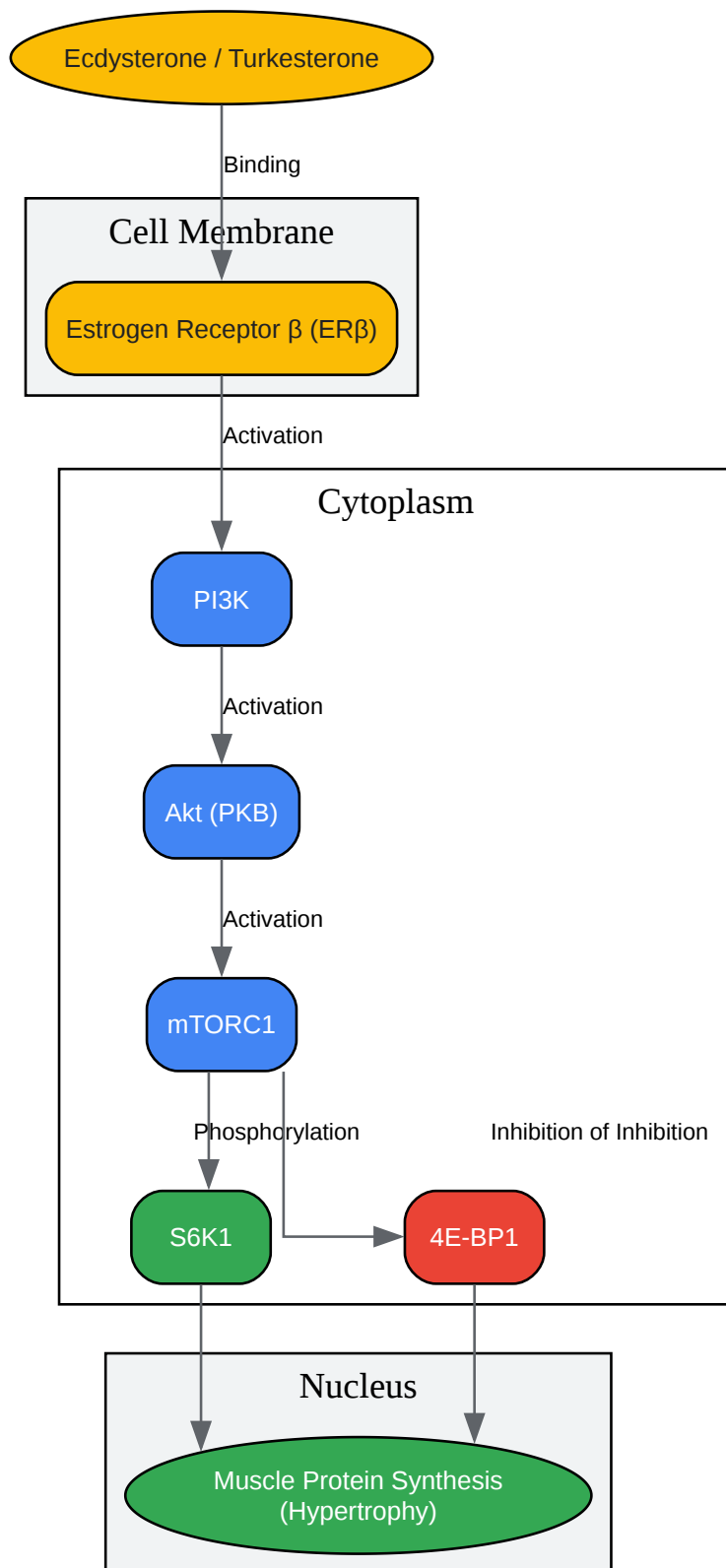
## Syrov et al. (1976): Anabolic Activity of Turkesterone in Rats

- **Objective:** To determine the anabolic properties of turkesterone in a mammalian model.
- **Methodology:** The study was performed on male rats, including a castrated group to assess androgenic effects. Various phytoecdysteroids, including turkesterone, were administered to the rats. The anabolic activity was evaluated by measuring changes in the weight of the levator ani muscle and other organs.
- **Key Findings:** The study concluded that turkesterone exhibited anabolic activity in rats.[\[5\]](#) Some reports suggest that this study indicated a higher anabolic potency for turkesterone compared to ecdysterone.[\[6\]](#)[\[7\]](#)

## Signaling Pathways and Experimental Workflows

The anabolic effects of ecdysteroids are believed to be mediated through the activation of specific signaling pathways, most notably the PI3K/Akt/mTOR pathway, which is a key regulator of muscle protein synthesis.

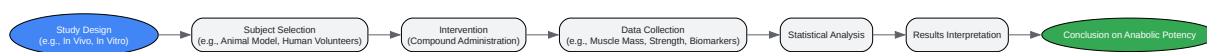
## Proposed Anabolic Signaling Pathway of Ecdysteroids



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Caption: Proposed signaling pathway for the anabolic effects of ecdysteroids.

## General Experimental Workflow for Anabolic Potency Assessment



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Caption: A generalized workflow for preclinical and clinical assessment of anabolic compounds.

## Discussion and Conclusion

The available evidence suggests that both Ecdysterone and Turkesterone possess anabolic properties. Human clinical data for Ecdysterone indicates a significant potential for increasing muscle mass and strength without reported adverse effects on liver and kidney function.[1][2] In contrast, the evidence for Turkesterone's anabolic effects in humans is currently limited and preliminary, with one study showing no significant impact on body composition.

Preclinical studies in animal models suggest that Turkesterone may have a more potent anabolic effect than Ecdysterone.[5][6][7] However, these findings need to be validated in well-controlled human clinical trials.

A significant knowledge gap exists regarding the anabolic potency of **Ecdysterone 20,22-monoacetone**, as no specific studies on this derivative were identified. Future research should focus on direct, head-to-head comparative studies in humans to definitively establish the relative anabolic potencies of these compounds. Furthermore, investigations into the specific anabolic effects of Ecdysterone derivatives like 20,22-monoacetone are warranted to explore potential structure-activity relationships.

In conclusion, while both Ecdysterone and Turkesterone are promising natural anabolic agents, the current body of evidence, particularly from human trials, is more robust for Ecdysterone. Researchers and drug development professionals should consider the strength of the existing clinical data when evaluating the potential of these compounds.

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